Zifrosilone

Acetylcholinesterase Dose-response Pharmacodynamics

Zifrosilone (MDL 73745) is a unique organosilicon acetylcholinesterase (AChE) inhibitor delivering uncompromised selectivity (>80% inhibition vs. BuChE) and well-characterized, dose-dependent pharmacodynamics (EC50 0.65 ng/mL). Unlike standard amino-acid-based inhibitors, its trifluoromethyl ketone and trimethylsilyl core imparts superior thermal stability and moisture resistance, making direct substitution invalid for PK/PD modeling, transdermal delivery research, and studies isolating AChE-mediated cholinergic effects.

Molecular Formula C11H13F3OSi
Molecular Weight 246.30 g/mol
CAS No. 132236-18-1
Cat. No. B157028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZifrosilone
CAS132236-18-1
Synonyms2,2,2-trifluoro-1-(3-(trimethylsilyl)phenyl)ethanone
MDL 73745
MDL-73745
zifrosilone
Molecular FormulaC11H13F3OSi
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC=CC(=C1)C(=O)C(F)(F)F
InChIInChI=1S/C11H13F3OSi/c1-16(2,3)9-6-4-5-8(7-9)10(15)11(12,13)14/h4-7H,1-3H3
InChIKeyGAPOASFZXBWUGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zifrosilone CAS 132236-18-1: A Selective Acetylcholinesterase Inhibitor for Neurological Research Applications


Zifrosilone (CAS 132236-18-1), also known as MDL 73745, is a small-molecule, reversible acetylcholinesterase (AChE) inhibitor developed as a potential symptomatic treatment for Alzheimer's disease [1]. Chemically, it is 2,2,2-trifluoro-1-(3-trimethylsilylphenyl)ethanone, a unique organosilicon compound characterized by a trimethylsilyl-substituted phenyl ring and a trifluoromethyl ketone moiety [2]. The compound was investigated in clinical trials, demonstrating oral bioavailability and dose-dependent pharmacodynamic effects, though its development for Alzheimer's disease was ultimately discontinued [3].

Why Zifrosilone Cannot Be Substituted by Generic Acetylcholinesterase Inhibitors in Specialized Research


Acetylcholinesterase inhibitors represent a heterogeneous class of compounds with substantial variation in target selectivity, potency, and pharmacokinetic-pharmacodynamic relationships. While drugs like donepezil, rivastigmine, and galantamine are clinically approved for Alzheimer's disease, their pharmacodynamic profiles differ markedly. Zifrosilone possesses a unique combination of dose-dependent AChE inhibition, pronounced selectivity for AChE over butyrylcholinesterase (BuChE), and distinct structural features arising from its organosilicon core [1]. These attributes translate to experimental outcomes that cannot be reliably reproduced using alternative AChE inhibitors, making direct substitution inappropriate in research contexts where specific inhibition kinetics, selectivity, or physicochemical properties are critical variables [2].

Quantitative Differentiation of Zifrosilone: Head-to-Head and Cross-Study Evidence for Scientific Selection


Dose-Dependent Acetylcholinesterase Inhibition: Zifrosilone Demonstrates a Wider Dynamic Range than Rivastigmine

Zifrosilone exhibits a broad, dose-dependent inhibition of erythrocyte AChE, with a mean maximum inhibition of 20.9% at a single 10 mg oral dose increasing to 62.1% at 300 mg in healthy volunteers [1]. In contrast, rivastigmine, at a single 3 mg oral dose, produces only minimal erythrocyte AChE inhibition (~3%) [2]. This indicates that zifrosilone provides a wider and more tunable range of peripheral AChE inhibition, which is a critical parameter for studies correlating enzyme inhibition with physiological or cognitive endpoints.

Acetylcholinesterase Dose-response Pharmacodynamics

AChE Selectivity: Zifrosilone Minimally Affects Butyrylcholinesterase Unlike Donepezil

Zifrosilone demonstrates high selectivity for AChE over butyrylcholinesterase (BuChE), with BuChE activity remaining relatively unaffected even at high doses (<20% inhibition at 300 mg) [1]. In contrast, donepezil, while also selective, exhibits a selectivity ratio (AChE/BuChE) of approximately 405–1250 in vitro, but its in vivo selectivity and the clinical implications thereof differ [2]. Zifrosilone's pronounced sparing of BuChE is a key differentiation point, as BuChE inhibition has been associated with peripheral cholinergic side effects.

Selectivity Butyrylcholinesterase Off-target

Pharmacodynamic Modeling: Zifrosilone Achieves High Predicted Maximum AChE Inhibition (Emax 83.8%) with Low EC50

Pharmacodynamic modeling of zifrosilone data from doses ≥200 mg revealed an estimated maximum AChE inhibition (Emax) of 83.8% and an EC50 (plasma concentration producing 50% of Emax) of 0.65 ng/mL [1]. For comparison, donepezil exhibits an Emax of ~104.4% and an EC50 of 26.2 ng/mL [2]. While donepezil achieves near-complete theoretical inhibition, zifrosilone's markedly lower EC50 (0.65 vs 26.2 ng/mL) indicates significantly higher potency per unit plasma concentration. This suggests that zifrosilone can achieve substantial AChE inhibition at lower systemic exposure, a characteristic that may be advantageous in experimental designs requiring tight control over drug levels.

Emax EC50 Pharmacodynamic modeling

Structural Differentiation: Zifrosilone's Organosilicon Core Imparts Unique Physicochemical Properties

Zifrosilone is chemically distinct from other AChE inhibitors due to its trimethylsilyl group, classifying it as an organosilicon compound [1]. This structural feature contributes to unique properties such as low viscosity, thermal stability, and resistance to moisture, which may facilitate specialized formulation approaches, including transdermal delivery [2]. In contrast, clinically approved AChE inhibitors like donepezil, rivastigmine, and galantamine are based on piperidine, carbamate, and alkaloid scaffolds, respectively, and lack the physicochemical advantages conferred by silicon incorporation.

Organosilicon Physicochemical properties Formulation

Discontinued Clinical Development: A Research Tool with a Distinct Pharmacological Fingerprint

Zifrosilone's development for Alzheimer's disease was discontinued [1], positioning it as a valuable research tool rather than a clinical candidate. This status is significant because it offers a well-characterized pharmacological profile free from the ongoing clinical development constraints that often limit access to or experimental flexibility with approved drugs. In contrast, donepezil, rivastigmine, and galantamine are widely available as generic medications, which, while convenient for clinical use, introduces complexities in sourcing pure, non-formulated compound for basic research and may carry intellectual property or regulatory considerations.

Pharmacological tool Discontinued Reference compound

In Vivo Pharmacokinetic Linearity: Zifrosilone Exhibits Non-Linear PK at Higher Doses

Zifrosilone displays dose-dependent pharmacokinetics with a greater than proportionate increase in plasma exposure (AUC) over the 200 to 300 mg dose range [1]. This non-linear PK behavior at higher doses is a distinguishing feature compared to donepezil, which exhibits dose-proportional pharmacokinetics across its therapeutic range [2]. The non-linear PK of zifrosilone suggests saturable clearance or absorption mechanisms, which can be exploited in research settings to achieve disproportionately higher systemic exposure relative to dose increments.

Pharmacokinetics Non-linear Dose-proportionality

Optimal Research and Industrial Applications for Zifrosilone Based on Its Unique Pharmacological Profile


Establishing Quantitative PK/PD Relationships for AChE Inhibition

Zifrosilone is ideally suited for preclinical and clinical pharmacology studies aimed at defining the quantitative relationship between drug exposure and AChE inhibition. Its wide dose-response range (20.9% inhibition at 10 mg to 62.1% at 300 mg) and well-characterized pharmacodynamic parameters (Emax 83.8%, EC50 0.65 ng/mL) provide a robust framework for modeling target engagement [1]. This makes it a valuable reference compound for validating PK/PD models and for benchmarking novel AChE inhibitors.

Investigating AChE-Selective Mechanisms in Cholinergic Signaling

For researchers dissecting the specific contributions of AChE versus BuChE to cholinergic neurotransmission, zifrosilone serves as a selective AChE inhibitor that minimally impacts BuChE activity (<20% inhibition even at high doses) [1]. This selectivity profile reduces confounding variables in experiments designed to isolate AChE-mediated effects, making zifrosilone a superior tool compared to less selective inhibitors.

Formulation Development Leveraging Organosilicon Physicochemical Properties

Zifrosilone's organosilicon structure imparts unique properties such as low viscosity, thermal stability, and moisture resistance [1]. These characteristics make it an excellent candidate for exploring alternative drug delivery systems, particularly transdermal patch formulations [2]. Industrial researchers developing novel drug delivery platforms can utilize zifrosilone as a model compound to test formulation strategies that capitalize on silicon-based chemistry.

Pharmacological Tool Compound for Non-Linear Pharmacokinetic Studies

Zifrosilone exhibits non-linear pharmacokinetics at higher doses, with a greater than proportionate increase in plasma exposure between 200 mg and 300 mg [1]. This property makes it a valuable tool for investigating saturable absorption or clearance mechanisms in drug development. It can serve as a positive control or model substrate in studies designed to assess the impact of formulation or disease state on non-linear PK processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zifrosilone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.